4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide
CAS No.: 912762-62-0
Cat. No.: VC4131927
Molecular Formula: C23H18N2O4S
Molecular Weight: 418.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912762-62-0 |
|---|---|
| Molecular Formula | C23H18N2O4S |
| Molecular Weight | 418.5 |
| IUPAC Name | 4-benzoyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C23H18N2O4S/c1-28-17-12-13-18(29-2)21-19(17)24-23(30-21)25-22(27)16-10-8-15(9-11-16)20(26)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,27) |
| Standard InChI Key | QOEQLPJTLFAAII-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-benzoylbenzamide, reflects its bifunctional design (Figure 1). Key structural elements include:
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Benzamide backbone: Provides rigidity and hydrogen-bonding capacity via the amide group.
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4,7-Dimethoxybenzothiazole: Enhances solubility and electronic properties through methoxy substituents.
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Benzoyl group: Introduces aromatic stacking potential and hydrophobic interactions.
The molecular formula is C23H18N2O4S, with a molar mass of 418.5 g/mol. Computational descriptors such as the InChIKey (QOEQLPJTLFAAII-UHFFFAOYSA-N) and SMILES (COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4) confirm its stereochemical uniqueness.
Table 1: Molecular Properties of 4-Benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H18N2O4S | |
| Molecular Weight | 418.5 g/mol | |
| XLogP3-AA | ~5.5 (estimated) | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 4 (amide O, methoxy O, S) | |
| Rotatable Bonds | 4 |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves coupling a benzoyl chloride derivative with a substituted benzothiazol-2-amine (Scheme 1) . A representative route includes:
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Formation of 4,7-dimethoxybenzo[d]thiazol-2-amine:
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Acylation with 4-benzoylbenzoyl chloride:
Scheme 1: Synthetic route to 4-benzoyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide.
Reaction Optimization
Key parameters influencing yield and purity:
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Solvent selection: Polar aprotic solvents (DMF, pyridine) enhance nucleophilicity of the amine .
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Temperature: Prolonged reflux (~100°C) ensures complete acylation .
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Catalysts: Ru(II) complexes may facilitate C–N bond formation in analogous systems .
Reported yields for similar benzothiazole benzamides range from 59% to 85% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (CDCl3):
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13C NMR:
Mass Spectrometry (MS)
Table 2: Key Spectroscopic Data
| Technique | Data | Source |
|---|---|---|
| 1H NMR | δ 8.85 (d), 7.96–7.55 (m), 3.96 (s) | |
| 13C NMR | 168.2, 161.8, 153.5 ppm | |
| IR | 1672 cm−1 (C=O stretch), 1543 cm−1 (N–H bend) | |
| HRMS | 419.1058 ([M + H]+) |
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct studies are sparse, related benzothiazoles exhibit:
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Anticancer activity: Via inhibition of heat shock factor 1 (HSF1) or topoisomerases.
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Antimicrobial action: Disruption of bacterial cell wall synthesis .
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Anti-inflammatory effects: Modulation of COX-2 or NF-κB pathways.
The 4,7-dimethoxy groups may enhance membrane permeability compared to non-substituted analogs.
Structure-Activity Relationships (SAR)
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Methoxy substitutions: Electron-donating groups at positions 4 and 7 increase bioavailability.
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Benzamide linkage: Critical for target binding; replacing the amide with ester reduces activity .
Applications in Drug Development
Patent Landscape
No patents specifically claim this compound, but analogs (e.g., 4-benzoyl-N-(6,7-dihydrobenzothiazol-2-yl)benzamide) are protected for oncology applications.
Challenges and Future Directions
Synthetic Challenges
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Low yields: Due to steric hindrance during acylation; microwave-assisted synthesis could improve efficiency .
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Purification difficulties: Recrystallization from ethanol/water mixtures is often required .
Research Gaps
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In vivo toxicity: No data available on pharmacokinetics or organ-specific effects.
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Target identification: Proteomic studies needed to map binding partners.
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